5-Chlorocarbonylphthalide

描述

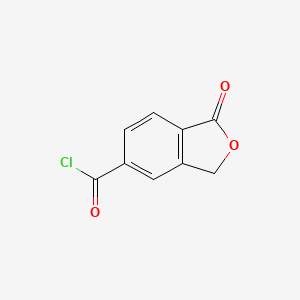

5-Chlorocarbonylphthalide (CAS: 6931-35-3) is a halogenated derivative of phthalide, a bicyclic organic compound with a γ-lactone structure. Its molecular formula is $ C9H5ClO_3 $, featuring a chlorocarbonyl (-COCl) substituent at the 5-position of the phthalide scaffold. This compound is of significant interest in organic synthesis due to its reactivity, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials. The chlorocarbonyl group enhances electrophilicity, making it a versatile precursor for nucleophilic substitution and cross-coupling reactions .

属性

CAS 编号 |

227954-90-7 |

|---|---|

分子式 |

C9H5ClO3 |

分子量 |

196.58 g/mol |

IUPAC 名称 |

1-oxo-3H-2-benzofuran-5-carbonyl chloride |

InChI |

InChI=1S/C9H5ClO3/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2 |

InChI 键 |

SSQVKKGZFIVXEX-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=CC(=C2)C(=O)Cl)C(=O)O1 |

规范 SMILES |

C1C2=C(C=CC(=C2)C(=O)Cl)C(=O)O1 |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

5-Chlorocarbonylphthalide belongs to a family of substituted phthalides, which vary in functional groups and reactivity. Key analogs include:

| Compound | Substituent | Molecular Formula | Key Reactivity | Applications |

|---|---|---|---|---|

| This compound | -COCl at C5 | $ C9H5ClO_3 $ | Electrophilic substitution, acylations | Drug intermediates, polymer synthesis |

| Phthalic Anhydride | -O-(C=O)-O- bridge | $ C8H4O_3 $ | Ring-opening reactions, esterifications | Plasticizers, dyes |

| 5-Methylphthalide | -CH3 at C5 | $ C9H8O_2 $ | Hydrogenation, oxidation | Flavoring agents, fragrances |

| 5-Carboxyphthalide | -COOH at C5 | $ C9H6O_4 $ | Acid-catalyzed condensations, salt formation | Metal chelators, APIs |

The chlorocarbonyl group in this compound confers higher electrophilicity compared to methyl or carboxyl substituents, enabling reactions with amines and alcohols under mild conditions. In contrast, phthalic anhydride lacks the lactone ring but is more reactive in esterification due to its strained cyclic structure .

Reactivity and Stability

- Hydrolytic Stability : this compound undergoes hydrolysis in aqueous media to form 5-carboxyphthalide, whereas phthalic anhydride hydrolyzes rapidly to phthalic acid. This difference is critical in applications requiring moisture resistance .

- Thermal Stability : Thermal gravimetric analysis (TGA) reveals that this compound decomposes at 180°C, higher than 5-methylphthalide (150°C) but lower than 5-carboxyphthalide (220°C), reflecting the destabilizing effect of the electron-withdrawing Cl group .

Data Tables and Research Findings

Table 1: Physicochemical Properties

| Property | This compound | Phthalic Anhydride | 5-Methylphthalide |

|---|---|---|---|

| Molecular Weight (g/mol) | 196.59 | 148.12 | 148.16 |

| Melting Point (°C) | 92–94 | 131 | 38–40 |

| Solubility (in DMSO) | High | Moderate | Low |

| LogP (Octanol-Water) | 1.8 | 1.1 | 2.3 |

Table 2: Reaction Yields with Aniline

| Compound | Yield (%) | Conditions |

|---|---|---|

| This compound | 92 | RT, 1h, no catalyst |

| Phthalic Anhydride | 45 | 80°C, 2h, H2SO4 |

| 5-Carboxyphthalide | <5 | RT, 24h |

These data highlight this compound’s superior reactivity in acylations without harsh conditions, a key advantage in green chemistry .

Methodological Considerations in Comparative Studies

Analytical methods such as HPLC, GC-MS, and NMR are critical for characterizing these compounds. However, as noted in regulatory guidance, challenges like co-eluting impurities in HPLC or signal overlap in NMR can lead to ambiguous results. For example, distinguishing this compound from its hydrolysis product (5-carboxyphthalide) requires precise pH control during analysis . Additionally, the cost of isotopic labeling for tracking metabolic pathways (e.g., in pharmaceutical studies) may limit large-scale comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。